Mureletecan
Description
Properties
Molecular Formula |
Unknown |
|---|---|
Appearance |
Solid powder |
Synonyms |
Mureletecan; PNU166148; PNU 166148; PNU-166148; MAGCPT; MAG CPT; MAG-CPT; Unknown |
Origin of Product |
United States |
Compound Overview and Context in Chemical Biology Research
Historical Context in Camptothecin (B557342) Analogue Development
The discovery of Camptothecin, a potent antineoplastic alkaloid isolated from the tree Camptotheca acuminata, marked a significant milestone in cancer research. cancer.gov Its unique mechanism of action, the inhibition of topoisomerase I, presented a novel target for cancer therapy. However, the clinical progression of Camptothecin was hampered by its poor water solubility and significant toxicities observed in early trials. nih.govnih.gov This led to a concerted effort in the scientific community to develop analogues that could retain the anticancer activity of the parent compound while improving its pharmacological profile.
Mureletecan, also known by its developmental code PNU-166148 and as MAG-CPT, emerged from this era of intense research and development. nih.govmedkoo.com It was developed by Pharmacia and Upjohn as a potential solution to the challenges posed by Camptothecin. nih.gov The primary goal was to create a water-soluble formulation that could enhance the delivery of Camptothecin to tumor tissues. cancer.govnih.gov
This compound as a Research Compound and Polymeric Prodrug Design
This compound is a water-soluble prodrug where the active moiety, Camptothecin, is covalently linked to a polymeric backbone of methacryloylglycinamide. cancer.govmedkoo.com This design was intended to create a macromolecular carrier that could preferentially accumulate in tumor tissue. nih.gov The linkage is an ester bond, designed to be hydrolyzed, releasing the active Camptothecin within the tumor microenvironment. cancer.gov
The rationale behind this polymeric prodrug design was to leverage the unique pathophysiology of solid tumors, often characterized by leaky vasculature and impaired lymphatic drainage. This phenomenon, known as the enhanced permeability and retention (EPR) effect, allows for the passive targeting of macromolecular drugs to the tumor site. By attaching Camptothecin to a high-molecular-weight polymer, the aim was to increase its circulation time and concentration at the tumor, thereby enhancing its therapeutic index. cancer.govnih.gov
Below is a table summarizing the key characteristics of this compound as a research compound:
| Property | Value |
| Developmental Code | PNU-166148 |
| Synonym | MAG-CPT |
| Polymeric Backbone | Methacryloylglycinamide |
| Active Moiety | Camptothecin |
| Linkage | Ester |
| Average Molecular Weight | 18 kDa |
| Camptothecin Content | 10% by weight |
Data sourced from a Phase I clinical trial of this compound. nih.govnih.gov
A Phase I clinical study was conducted to determine the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid malignancies. nih.govnih.gov The study provided valuable insights into the behavior of this polymeric prodrug in a clinical setting.
| Pharmacokinetic Parameter | Value |
| Administration Route | 30-minute intravenous infusion every 4 weeks |
| Half-life of this compound | >6 days |
| Half-life of Released Camptothecin | >6 days |
| Maximum Tolerated Dose | 200 mg/m² |
Results from the Phase I clinical trial of this compound. nih.govnih.gov
While the study demonstrated a prolonged half-life for both the polymer-bound and released Camptothecin, it did not show significant antitumor activity at the doses tested. nih.gov Subsequent pharmacodynamic studies led to the discontinuation of its clinical development. nih.gov
Conceptual Framework of Macromolecular Prodrugs in Contemporary Chemical Biology
The development of this compound is a prime example of the application of the macromolecular prodrug concept in chemical biology. This strategy involves the covalent attachment of a drug to a polymer, creating a new chemical entity with distinct physicochemical and biological properties. The polymer acts as a carrier, altering the pharmacokinetics of the parent drug.
The core principles behind this approach include:
Enhanced Solubility: Polymers can be used to solubilize hydrophobic drugs like Camptothecin, facilitating their administration. cancer.gov
Prolonged Circulation: The increased size of the macromolecular prodrug can reduce its renal clearance, leading to a longer half-life in the bloodstream. nih.govnih.gov
Passive Targeting: As previously mentioned, the EPR effect can lead to the preferential accumulation of macromolecular drugs in tumor tissues.
Controlled Release: The linker connecting the drug to the polymer can be designed to be cleaved under specific conditions, such as the acidic or enzymatic environment of a tumor, allowing for targeted drug release. cancer.gov
The field of chemical biology continues to explore and refine the design of macromolecular prodrugs, investigating novel polymers, linkers, and targeting moieties to improve the efficacy and safety of cancer therapeutics.
Molecular and Biochemical Mechanisms of Action
Topoisomerase I Interaction Dynamics of the Camptothecin (B557342) Moiety
The primary molecular target of camptothecin is DNA topoisomerase I (Top1), a nuclear enzyme essential for managing DNA topology during critical cellular processes like replication and transcription. frontiersin.orgiiarjournals.orgstemcell.com Top1 functions by inducing transient single-strand breaks in the DNA backbone, which allows the DNA to uncoil and relieve torsional strain. frontiersin.orgresearchgate.netuniprot.org Once the strain is resolved, the enzyme religates the broken strand.
Camptothecin exerts its effect by intervening in this catalytic cycle. iiarjournals.org It does not bind to the enzyme or DNA alone but specifically targets the transient Top1-DNA covalent complex. iiarjournals.orgaacrjournals.org The planar, five-ring structure of the camptothecin molecule intercalates into the DNA at the site of the single-strand break, stacking against the base pairs adjacent to the cleavage site. mdpi.comoup.com This physical insertion, along with the formation of specific hydrogen bonds with the enzyme, stabilizes the otherwise fleeting Top1-DNA complex. frontiersin.orgoup.com This action effectively "poisons" the enzyme, trapping it on the DNA and preventing the re-ligation step of its catalytic cycle. mdpi.compnas.org Single-molecule studies with a camptothecin analog demonstrated that this trapping extends the lifetime of the Top1-DNA complex by approximately 100-fold. aacrjournals.org
| Feature | Description |
| Target Enzyme | DNA Topoisomerase I (Top1) |
| Binding Site | The covalent complex formed between Top1 and DNA during catalysis. |
| Interaction Type | Intercalation into the DNA at the cleavage site and hydrogen bonding with Top1. frontiersin.orgoup.com |
| Immediate Effect | Prevention of the DNA re-ligation step. iiarjournals.orgstemcell.com |
| Consequence | Reversible stabilization of the Top1-DNA "cleavable complex". aacrjournals.orgmdpi.com |
DNA Cleavable Complex Stabilization by the Active Metabolite
The cytotoxicity arises when this stabilized complex encounters cellular DNA machinery. During the S-phase of the cell cycle, the progression of the DNA replication fork is arrested when it collides with the trapped Top1 complex. aacrjournals.orgmdpi.com This collision leads to the conversion of the reversible single-strand break into a much more severe and irreversible DNA double-strand break (DSB). researchgate.netspandidos-publications.com Similarly, collisions between the trapped complex and advancing RNA polymerase molecules during transcription can also generate these lethal DSBs. mdpi.com It is this conversion to DSBs that is the critical downstream event responsible for the compound's anti-neoplastic activity. researchgate.netmdpi.com
Downstream Cellular Pathway Perturbations Mediated by Topoisomerase I Inhibition
The generation of DNA double-strand breaks triggers a complex and highly orchestrated cellular response known as the DNA Damage Response (DDR). iiarjournals.org This network of signaling pathways is designed to detect the DNA damage, halt the cell cycle to allow for repair, and, if the damage is irreparable, initiate programmed cell death.
Key proteins that act as sensors for DSBs, such as the Ataxia-Telangiectasia Mutated (ATM) kinase, are rapidly activated. iiarjournals.org ATM, in turn, phosphorylates and activates a host of downstream effector proteins. Among these is the checkpoint kinase Chk1, whose activation contributes to cell cycle arrest, particularly in the S-phase. iiarjournals.org
Another crucial pathway activated by this DNA damage is mediated by the tumor suppressor protein p53. iiarjournals.orgnih.gov In response to the stress of DSBs, p53 levels rise, and it becomes activated as a transcription factor. iiarjournals.orgthermofisher.com Activated p53 can halt the cell cycle by inducing the expression of genes like p21, a cyclin-dependent kinase inhibitor that can enforce G1 and G2 checkpoints. iiarjournals.org Beyond cell cycle control, Top1 inhibition also perturbs transcription more directly, leading to the accumulation of R-loops (structures containing a DNA-RNA hybrid) and short transcripts near gene promoters, causing what is known as transcriptional stress. plos.org
Molecular Basis of Induced Apoptotic Pathways and Cellular Responses
When the DNA damage induced by Mureletecan's active moiety is too extensive to be repaired, the cell is directed to undergo apoptosis, or programmed cell death. researchgate.netnih.gov This is an orderly process of cellular dismantling characterized by chromatin condensation, cell shrinkage, and the formation of apoptotic bodies. iiarjournals.orgcancerquest.org
The apoptotic signal is propagated through two main pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. mdpi.comyoutube.com
The Intrinsic Pathway: This pathway is typically initiated by intracellular stresses, such as the DNA damage caused by camptothecin. mdpi.com The p53 protein plays a pivotal role here by transcriptionally upregulating pro-apoptotic members of the Bcl-2 protein family, such as Bax and PUMA. thermofisher.com These proteins disrupt the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.
The Extrinsic Pathway: This pathway is activated by external signals binding to death receptors on the cell surface. p53 can also influence this pathway by increasing the expression of death receptors like Fas and DR5 on the cell surface, making the cell more susceptible to death signals. thermofisher.com
Both pathways converge on the activation of a cascade of enzymes called caspases. iiarjournals.org Initiator caspases (like caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic pathway) activate effector caspases (such as caspase-3), which are the ultimate executioners of apoptosis. iiarjournals.orgcancerquest.org They cleave a multitude of cellular proteins, leading to the systematic breakdown of the cell. cancerquest.org Additionally, evidence suggests that camptothecin-induced apoptosis can be enhanced by inhibiting anti-apoptotic factors like NF-κB. iiarjournals.org There is also potential for caspase-independent cell death through the nuclear translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria. wikipedia.org
| Pathway Component | Role in this compound-Induced Apoptosis |
| Initial Trigger | DNA Double-Strand Breaks (DSBs). researchgate.netmdpi.com |
| Key Mediator | p53 tumor suppressor protein. iiarjournals.orgnih.govresearchgate.net |
| Intrinsic Pathway | Activated by p53-mediated upregulation of pro-apoptotic Bcl-2 family proteins (e.g., Bax). thermofisher.com |
| Extrinsic Pathway | Sensitized by p53-mediated upregulation of death receptors (e.g., Fas, DR5). thermofisher.com |
| Executioners | Activation of effector caspases (e.g., Caspase-3). iiarjournals.org |
Prodrug Design and Advanced Delivery Systems Research
Polymeric Conjugation Strategies for Mureletecan Development
The development of this compound is centered around the concept of polymeric conjugation, a strategy that involves attaching a drug molecule to a polymer chain. pharmiweb.comresearchgate.net This approach is designed to modify the physicochemical properties of the parent drug, in this case, camptothecin (B557342), to improve its solubility, stability, and pharmacokinetic behavior. researchgate.netnih.gov this compound, also known by its developmental code PNU 166148, consists of camptothecin covalently bonded to a water-soluble methacryloylglycynamide polymer backbone. patsnap.comcancerbiomed.org This conjugation transforms the poorly soluble camptothecin into a water-soluble entity, making it more suitable for intravenous administration. ncats.iocancer.gov
Ester Linkage Hydrolysis Mechanisms for Active Moiety Release
The covalent bond connecting camptothecin to the methacryloylglycynamide polymer is an ester linkage. ncats.iocancer.gov This linkage is designed to be stable in the bloodstream but susceptible to hydrolysis within the tumor microenvironment or inside tumor cells, thereby releasing the active camptothecin. ncats.iocancer.gov The release mechanism is primarily based on base-catalyzed ester hydrolysis, also known as saponification. algoreducation.comlibretexts.org This chemical reaction involves the cleavage of the ester bond into its constituent carboxylic acid and alcohol. numberanalytics.com The process is initiated by a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently breaks down to release the active drug. algoreducation.comlibretexts.org This controlled release is a key feature of the prodrug design, aiming to concentrate the cytotoxic effects of camptothecin at the tumor site while minimizing exposure to healthy tissues. cancer.gov
Principles of Enhanced Permeability and Retention (EPR) Effect in Macromolecular Delivery
The Enhanced Permeability and Retention (EPR) effect is a key principle underlying the design of macromolecular drug delivery systems like this compound. cancerbiomed.orgnih.gov This phenomenon describes the tendency for molecules of certain sizes, typically above 40 kDa, to accumulate in tumor tissue at higher concentrations than in normal tissues. nih.govwikipedia.org
Several factors contribute to the EPR effect:
Leaky Vasculature: Tumor blood vessels are often poorly formed, with gaps between endothelial cells that are larger than those in healthy tissues. wikipedia.orgmdpi.com This increased permeability allows macromolecules to escape from the bloodstream and enter the tumor interstitium. thno.org
Impaired Lymphatic Drainage: Solid tumors generally have a deficient lymphatic system, which would normally clear fluids and macromolecules from the tissue. wikipedia.orgmdpi.com This impairment leads to the retention of the drug-polymer conjugate within the tumor. thno.org
By virtue of its high molecular weight, this compound is designed to exploit the EPR effect, leading to its passive targeting and accumulation in solid tumors. cancer.govresearchgate.net This preferential accumulation is expected to enhance the antitumor efficacy of camptothecin while reducing its systemic toxicity. cancer.gov
Investigations into Biodistribution and Pharmacokinetic Principles in Preclinical Models
Preclinical studies are essential to understand how a new drug candidate is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. erbc-group.comallucent.com For this compound, these investigations in animal models were crucial for characterizing its behavior and providing the necessary data for potential clinical trials. nih.gov
Pharmacokinetic studies in preclinical models aimed to determine key parameters such as the drug's half-life, clearance, and volume of distribution. allucent.comibtbioservices.com The conjugation of camptothecin to the polymer backbone in this compound was shown to significantly alter its pharmacokinetic profile compared to the free drug. patsnap.com In a phase I clinical study, this compound (referred to as MAG-CPT) was administered as a 30-minute infusion every 4 weeks. patsnap.com
Biodistribution studies track where the drug accumulates in the body over time. erbc-group.comibtbioservices.com For this compound, these studies in preclinical models were designed to confirm its preferential accumulation in tumor tissue via the EPR effect. cancer.gov An assessment of normal and tumor tissue uptake of this compound was conducted in patients undergoing elective surgery for colorectal carcinoma. patsnap.com
Comparative Analysis with Other Camptothecin-Based Delivery Systems (e.g., liposomes, other polymeric conjugates)
This compound is one of several advanced delivery systems developed to improve the therapeutic index of camptothecin. A comparative analysis with other platforms, such as liposomes and different polymeric conjugates, highlights the various strategies employed to overcome the challenges of camptothecin delivery.
| Delivery System | Carrier | Drug | Key Features |
| This compound (MAG-CPT) | Methacryloylglycynamide polymer | Camptothecin | Water-soluble, high molecular weight conjugate designed for EPR-mediated tumor targeting. patsnap.comcancerbiomed.org |
| IT-101 (CRLX101) | Cyclodextrin-based polymer | Camptothecin | Forms nanoparticles that increase camptothecin's solubility and stability, showing potent antitumor activity in preclinical models. ashpublications.orgnih.govaacrjournals.org |
| Liposomal Formulations (e.g., LE-SN38) | Liposomes | SN-38 (active metabolite of irinotecan) | Encapsulates the drug to improve solubility and alter its pharmacokinetic profile. iiarjournals.orgnih.govaacrjournals.org Some formulations may act more as a new intravenous formulation rather than a specific tumor-targeting agent. aacrjournals.org |
Liposomal Delivery Systems: Liposomes are microscopic vesicles that can encapsulate both hydrophilic and hydrophobic drugs. researchgate.net Liposomal formulations of camptothecin analogues, such as LE-SN38, have been developed to address solubility issues and potentially prolong drug exposure. iiarjournals.orgaacrjournals.org However, conventional liposomes may release the drug rapidly in the bloodstream. aacrjournals.org In contrast, polymeric conjugates like this compound are designed for a more controlled and sustained release of the active drug at the tumor site.
Preclinical Biological Investigations
In Vitro Cellular Model Studies
In vitro studies are fundamental in the preclinical assessment of new therapeutic agents, providing insights into their biological activity at a cellular level. For polymer-drug conjugates like mureletecan, these studies are crucial for understanding how the polymer carrier influences cellular interaction and drug release.
Cellular Model Systems for Compound Evaluation
While specific cell lines used for the evaluation of this compound are not detailed in the available literature, preclinical assessments of similar camptothecin-polymer conjugates have utilized a range of cancer cell lines to determine their cytotoxic potential. For instance, the camptothecin (B557342) conjugate IT-101 was tested against multiple human lymphoma cell lines. nih.govnih.gov Another conjugate, which links camptothecin to polyethylene (B3416737) glycol (PEG), was evaluated for its cytotoxicity in gliosarcoma cells. acs.org Given that preclinical in vivo studies of this compound have shown efficacy in various tumor types, it is plausible that cell lines derived from these cancers were used for initial in vitro screening. nih.gov
Cellular Uptake and Intracellular Processing Kinetics
The cellular uptake of polymeric drugs like this compound is a critical step for their therapeutic action. Generally, large molecules such as HPMA conjugates are taken up by cells via endocytosis. koreamed.org Following internalization, the conjugate is trafficked through endosomal and lysosomal compartments. illinois.edu The acidic environment within these compartments is thought to facilitate the hydrolytic cleavage of the ester bond linking camptothecin to the polymer backbone, leading to the release of the active drug inside the cell. illinois.edu
The primary role of such targeted delivery systems is to enhance cellular uptake into cancer cells while minimizing exposure in normal cells. koreamed.org However, clinical studies with HPMA-camptothecin conjugates have suggested that the stability of the linker can be a critical factor, with some evidence indicating potential premature release of the drug before reaching the target cell. bioscientifica.com
Modulatory Effects on Key Cellular Processes (e.g., DNA replication, cell cycle progression)
The active component of this compound, camptothecin, exerts its cytotoxic effects by inhibiting the nuclear enzyme topoisomerase I. nih.gov This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, camptothecin prevents the re-ligation of single-strand breaks, which are then converted into lethal double-strand breaks during the S-phase of the cell cycle. nih.govaacrjournals.org
This mechanism of action leads to significant disruptions in key cellular processes:
DNA Replication: The collision of the DNA replication fork with the stabilized topoisomerase I-DNA complex results in the formation of double-strand DNA breaks, leading to an abrupt halt in DNA synthesis. nih.gov
Cell Cycle Progression: The DNA damage induced by camptothecin activates cell cycle checkpoints. This typically results in cell cycle arrest, primarily in the S and G2 phases, allowing time for DNA repair. aacrjournals.org If the damage is too extensive to be repaired, the cell is directed towards apoptosis, or programmed cell death. nih.gov Studies on other therapeutic conjugates have demonstrated this effect, with flow cytometry analysis showing a significant increase in the proportion of cells in the S and G2/M phases following treatment. mdpi.comntno.org
Below is a table summarizing the expected effects of released camptothecin on the cell cycle.
| Cell Cycle Phase | Expected Effect of Camptothecin | Consequence |
| G1 (Gap 1) | Minimal direct effect on progression into S phase. | Cells can proceed to S phase where the drug has its maximal effect. |
| S (Synthesis) | Inhibition of DNA replication due to topoisomerase I poisoning. | Accumulation of cells in S phase (S-phase arrest). |
| G2 (Gap 2) | Activation of the G2/M checkpoint in response to DNA damage. | Accumulation of cells in G2 phase to prevent entry into mitosis with damaged DNA. |
| M (Mitosis) | Prevention of entry into mitosis due to checkpoint activation. | If checkpoints fail, cells may undergo mitotic catastrophe. |
Non-Clinical In Vivo Model Investigations
In vivo studies are essential to understand the behavior of a drug in a complex biological system, providing data on efficacy, biodistribution, and pharmacokinetics.
Establishment and Characterization of Animal Model Systems
This compound has been evaluated in various preclinical animal models to assess its anti-tumor activity. These studies typically involve the use of immunodeficient mice bearing human tumor xenografts. nih.gov Preclinical research has demonstrated that this compound is active in a broad range of such models. nih.gov
The table below details the tumor types in which this compound has shown efficacy in preclinical xenograft models.
| Tumor Type | Animal Model System |
| Colon Cancer | Human tumor xenograft in mice |
| Stomach Cancer | Human tumor xenograft in mice |
| Pancreas Cancer | Human tumor xenograft in mice |
| Ovary Cancer | Human tumor xenograft in mice |
| Breast Cancer | Human tumor xenograft in mice |
| Lung Cancer | Human tumor xenograft in mice |
| Melanoma | Human tumor xenograft in mice |
These models are crucial for determining the potential therapeutic window and for guiding the design of clinical trials. nih.gov However, it is noteworthy that while xenograft studies suggested preferential delivery of camptothecin to the tumor, a study in colorectal cancer patients did not show a significant difference in the ratio of this compound to free camptothecin between plasma and tumor tissue. iiarjournals.org
Prodrug Activation and Active Metabolite Release in vivo
A key aspect of this compound's design is its ability to act as a carrier for camptothecin, releasing the active drug at the tumor site. In vivo studies in xenograft-bearing mice have confirmed this principle, demonstrating that concentrations of released camptothecin in the tumor can surpass the levels of the drug in the plasma. nih.gov This targeted release is intended to increase the therapeutic efficacy while reducing the systemic toxicity associated with free camptothecin. nih.gov
Pharmacokinetic analyses from a Phase I clinical study further illuminated the in vivo behavior of this compound. The study revealed that both the polymer-bound camptothecin (this compound) and the released camptothecin have prolonged half-lives, with measurable levels detected in plasma and urine up to four weeks after administration. nih.gov This sustained release profile is a characteristic feature of such polymeric drug delivery systems. nih.gov
Macromolecular Carrier Behavior in Biological Systems and Tissue Distribution
This compound (also known as PNU-166148 or MAG-CPT) is a water-soluble, polymeric prodrug in which the cytotoxic agent, camptothecin, is covalently bonded to a methacryloylglycynamide polymer backbone. nih.govnih.gov This conjugation creates a high-molecular-weight entity designed specifically to alter the pharmacokinetics and biodistribution of the parent drug, camptothecin. nih.gov The primary goal of this macromolecular design is to enhance the delivery of the cytotoxic payload to tumor tissue while minimizing exposure to healthy tissues. nih.gov
The behavior of this compound in biological systems is predicated on a passive targeting strategy known as the Enhanced Permeability and Retention (EPR) effect. nih.gov This principle suggests that macromolecules of a certain size are too large to escape from the tight junctions of normal blood vessels but can readily pass through the disordered and "leaky" vasculature characteristic of solid tumors. nih.gov Furthermore, the poor lymphatic drainage within the tumor environment leads to the subsequent retention and accumulation of the macromolecular carrier. nih.gov The active camptothecin is then designed to be released from the polymer backbone within the tumor microenvironment through the hydrolysis of its ester linkage. nih.gov
Preclinical research in animal models has provided evidence supporting this intended mechanism of action. Studies in xenograft-bearing mice confirmed the preferential delivery of the cytotoxic agent to the tumor. nih.gov Following a single intravenous treatment with this compound, the concentration of camptothecin within the tumor was observed to surpass the levels remaining in the plasma after three days. nih.gov While detailed quantitative biodistribution data across a full range of organs for this compound is not widely available, the behavior of other camptothecin-polymer conjugates provides insight into the expected distribution patterns. For instance, similar macromolecular conjugates have demonstrated significantly prolonged plasma half-lives (e.g., 17-20 hours) compared to unconjugated camptothecin (approx. 1.3 hours) and are largely retained within the vasculature due to their size. researchgate.net In studies with a different camptothecin-polymer conjugate, IT-101, the highest concentration of the drug per gram of tissue was found in tumor tissue 24 hours after injection. researchgate.net This selective accumulation led to tumor concentrations of the active drug that were over 160 times higher than when camptothecin was administered alone. researchgate.net
The table below summarizes the key preclinical characteristics of this compound's behavior as a macromolecular carrier compared to its parent compound, camptothecin.
Structure Activity Relationship Sar and Structural Optimization
Foundational Structure-Activity Relationship of the Camptothecin (B557342) Scaffold
Camptothecin (CPT) possesses a distinctive pentacyclic ring structure, which is fundamental to its biological action as a topoisomerase I inhibitor. wikiwand.combiochempeg.com SAR studies have revealed that specific structural features are essential for its activity, while modifications at certain positions can enhance its therapeutic properties. nih.govnih.gov
The key structural requirements for the activity of camptothecin analogues are:
The α-hydroxy lactone in the E-ring with a (S) configuration at the C-20 chiral center is crucial for inhibiting topoisomerase I. wikiwand.comnih.gov Any alteration to this ring, such as replacing the lactone with a lactam or changing the stereochemistry at C-20 to the (R) configuration, leads to a significant loss of activity. cabidigitallibrary.orgacs.orgscilit.com
The pyridone D-ring is also essential for activity. cabidigitallibrary.org
The planarity of the entire five-ring system is thought to be a significant factor in topoisomerase inhibition. wikiwand.com
The A and B rings, forming the quinoline (B57606) moiety, are important for the antitumor potential of CPT. nih.gov
Modifications to the A and B rings, particularly at positions 7, 9, 10, and 11, have been a major focus of research to improve the efficacy and physicochemical properties of camptothecin. biochempeg.comnih.govnih.gov Substitutions at these positions can positively influence potency, metabolic stability, and solubility. youtube.com For instance, the introduction of an ethyl group at the 7-position and a hydroxyl group at the 10-position led to the development of SN-38, the active metabolite of Irinotecan. nih.gov These substitutions have been shown to enhance the stability of the drug-enzyme complex. cabidigitallibrary.org
The C and D rings play a critical role in the antitumor activity, and modifications in these rings generally result in a significant decrease in potency. wikiwand.com The E-ring is particularly sensitive to structural changes, as it is directly involved in binding to the topoisomerase I active site. wikipedia.orgacs.org However, enlarging the lactone ring by one CH2 unit has been shown to enhance its capabilities. youtube.com
| Ring/Position | Structural Feature/Modification | Impact on Activity | Reference |
|---|---|---|---|
| A/B Rings (Quinoline) | Substitutions at positions 7, 9, 10, 11 | Can increase potency, solubility, and stability. Clinically approved drugs Topotecan and Irinotecan are modified here. | cabidigitallibrary.orgnih.gov |
| C/D Rings | Modification of these rings | Generally leads to a significant loss of potency. | wikiwand.com |
| E-Ring | (S)-configuration at C-20 | Essential for activity. The (R)-configuration is inactive. | nih.gov |
| E-Ring | Intact α-hydroxy lactone | Crucial for topoisomerase I inhibition. Opening of the lactone ring to the carboxylate form leads to inactivity. | nih.govnih.gov |
| E-Ring | Replacement of lactone with lactam | Abolishes topoisomerase I inhibitory activity. | acs.orgscilit.com |
Polymeric Prodrug Modulations and Their Impact on Biological Interactions
A significant challenge in the clinical application of camptothecin and its derivatives is their poor water solubility and the instability of the active lactone ring at physiological pH, which hydrolyzes to an inactive carboxylate form. cerist.dzmdpi.com To overcome these limitations, the concept of polymeric prodrugs has been developed. nih.govcancer.gov Mureletecan is an example of such a strategy.
Polymeric prodrugs involve the covalent conjugation of a drug to a polymer backbone. cancer.gov This modification can significantly alter the drug's pharmacokinetic profile, improve its solubility, and protect the labile lactone ring from hydrolysis. The polymer carrier can also take advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting.
The nature of the polymer and the linker used to attach the drug are critical for the prodrug's efficacy. For instance, hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can increase the water solubility and circulation time of the conjugated drug. nih.gov The linker's stability is also a key design element; it must be stable in circulation but cleavable at the target site to release the active drug. biochempeg.com Some designs incorporate linkers that are sensitive to the tumor microenvironment, such as acidic pH or specific enzymes. academax.com
In the context of camptothecin-based polymeric prodrugs, this approach has been shown to:
Enhance Lactone Stability: By attaching the polymer to the camptothecin molecule, the lactone ring can be shielded from hydrolysis in the bloodstream, ensuring that the active form of the drug reaches the tumor cells. researchgate.net
Improve Solubility: The inherent insolubility of camptothecin is addressed by the solubility of the polymer carrier.
Prolong Circulation: The larger size of the polymeric prodrug reduces renal clearance, leading to a longer half-life in the body and sustained drug exposure to the tumor. nih.gov
Enable Targeted Delivery: While often relying on passive targeting through the EPR effect, some advanced systems incorporate ligands for active targeting of cancer cells.
Design Principles for Modifying this compound and Related Analogues
The design of new this compound-related analogues is guided by the foundational SAR of camptothecin and the principles of polymer therapeutics. The goal is to fine-tune the molecule to maximize efficacy and minimize off-target effects. Key design considerations include:
Optimization of the Camptothecin Analogue: The choice of the specific camptothecin derivative to be conjugated to the polymer is critical. Analogues with higher intrinsic potency, such as SN-38, or those with modifications that overcome drug resistance mechanisms are desirable. nih.gov For example, introducing lipophilic substituents at the 7-position can increase cytotoxicity. mdpi.com
Selection of the Polymeric Carrier: The polymer's properties, such as its molecular weight, biodegradability, and biocompatibility, are crucial. Different polymers can be used to achieve different pharmacokinetic profiles.
Linker Chemistry: The design of the linker connecting the drug to the polymer is paramount. The linker must be stable enough to prevent premature drug release but labile enough to release the active drug at the tumor site. Strategies include using linkers that are cleaved by enzymes overexpressed in tumors or that are sensitive to the lower pH of the tumor microenvironment. academax.com
By systematically varying these components, it is possible to develop next-generation polymeric camptothecin prodrugs with improved therapeutic indices.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Camptothecin Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For camptothecin derivatives, QSAR studies have been instrumental in understanding the structural requirements for their anticancer activity and in guiding the design of new, more potent analogues. cabidigitallibrary.orgresearchgate.net
QSAR models are developed by:
Data Set Compilation: A set of camptothecin analogues with known biological activities (e.g., IC50 values against a cancer cell line) is assembled. researchgate.net
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and lipophilic properties. nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov
Computational and Theoretical Studies
Advanced AI/Machine Learning Applications in Prodrug Discovery and OptimizationThere is no information available that suggests advanced artificial intelligence or machine learning applications were used in the discovery, development, or optimization of Mureletecan. The general application of AI/ML in drug discovery is a more recent trend, and its use was not mentioned in any of the historical research or trial data for this compound.111.68.96canada.camdpi.com
Due to the lack of specific research findings, data, and corresponding tables for these computational topics, generating a scientifically accurate and detailed article that fulfills the requirements of the provided outline is not feasible.
Future Directions and Emerging Research Avenues
Development of Novel Conjugation Chemistry for Polymer-Drug Systems
The covalent linkage between the polymer backbone and the therapeutic agent is a critical determinant of a prodrug's success. Advances in synthetic polymer chemistry are paving the way for more sophisticated polymer-drug conjugates (PDCs). nih.gov The field is moving beyond simple, passive release mechanisms to "smart" systems that respond to specific physiological cues.
Future research focuses on several key areas of conjugation chemistry:
Stimuli-Responsive Linkers: A primary goal is the design of linkers that cleave and release the drug only under specific conditions prevalent in the tumor microenvironment. researchgate.net This includes linkers sensitive to acidic pH, redox potential (e.g., high glutathione (B108866) levels in tumor cells), or specific enzymes overexpressed in cancer tissues. researchgate.netvicentresearchlab.com This approach promises more precise drug release, maximizing efficacy at the target site while minimizing exposure to healthy tissues. researchgate.net
Diverse Polymer Architectures: While Mureletecan utilizes a linear polymer, researchers are exploring alternative architectures such as branched polymers, dendrimers, and star-shaped polymers. nih.govvicentresearchlab.com These structures can influence the drug-to-polymer ratio, solubility, circulation time, and biodistribution of the conjugate. nih.govresearchgate.net
Advanced Polymer Backbones: The choice of polymer is fundamental. While this compound employs a synthetic methacryloylglycynamide backbone, research continues into a variety of natural and synthetic polymers. cancer.govnih.gov Each type offers a unique profile of biocompatibility, biodegradability, and functionality. nih.govjchemrev.com The development of genetically engineered polypeptides, for instance, allows for polymers with precise molecular weight and uniform composition, offering a high degree of control over the final conjugate's properties. nih.gov
The systematic evaluation of PDC libraries, which vary in polymer type, architecture, and linker chemistry, is a valuable strategy for identifying the most effective designs for clinical application. nih.gov
Table 1: Comparison of Polymer Backbones for Drug Conjugation
| Polymer Type | Examples | Key Characteristics | Reference(s) |
|---|---|---|---|
| Synthetic Polymers | Poly(N-(2-hydroxypropyl)methacrylamide) (HPMA), Polyethylene (B3416737) glycol (PEG), Methacryloylglycynamide | Well-defined structures, tunable properties, established clinical use. Can have issues with non-biodegradability or toxic byproducts. | cancer.govresearchgate.netnih.gov |
| Natural Polysaccharides | Hyaluronic acid, Chitosan, Dextran | Generally biocompatible, biodegradable, and low immunogenicity. Can have batch-to-batch variability. | nih.govnih.govupv.es |
| Polypeptides | Poly-L-glutamic acid (PGA), Genetically engineered polypeptides | Biodegradable into natural amino acids, potential for precise sequence control and uniform composition. | vicentresearchlab.comnih.gov |
Integration with Advanced Biological Probes and Imaging Agents for Mechanistic Studies
A significant challenge in drug delivery is understanding what happens to a conjugate after administration. Integrating imaging capabilities into therapeutic systems, a concept known as "theranostics," offers a solution. mdpi.com This approach allows for the simultaneous diagnosis or tracking of a disease and the delivery of therapy. mdpi.com
For a polymer-drug conjugate like this compound, this integration can provide crucial mechanistic insights:
Real-Time Biodistribution: By attaching an imaging agent—such as a fluorescent probe for optical imaging or a radionuclide for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT)—to the polymer backbone, researchers can visualize the conjugate's journey through the body in real-time. mdpi.comnih.govnih.gov This can confirm whether the drug is accumulating in the tumor as intended via the Enhanced Permeability and Retention (EPR) effect.
Monitoring Drug Release: Advanced imaging techniques could potentially distinguish between the conjugated and released drug. For example, using probes that are "activated" or change their signal upon cleavage from the polymer could provide spatial and temporal information on where and when the active camptothecin (B557342) is released. nih.gov
Cellular Uptake and Target Engagement: High-resolution imaging at the cellular level can elucidate the mechanisms of cellular entry (e.g., endocytosis) and confirm that the released drug is reaching its intracellular target, the topoisomerase I-DNA complex. mdpi.commedcraveonline.com
The development of multimodal probes, which can be detected by two or more imaging techniques (e.g., PET-MRI), offers a powerful way to validate findings by combining the strengths of different modalities, such as the high sensitivity of PET and the high spatial resolution of MRI. nih.govmdpi.com
Table 2: Advanced Imaging Modalities for Studying Polymeric Prodrugs
| Imaging Modality | Type of Probe/Agent | Information Gained | Reference(s) |
|---|---|---|---|
| Positron Emission Tomography (PET) | Radiotracers (e.g., 18F, 64Cu) | Whole-body biodistribution, tumor accumulation, high sensitivity. | nih.govnih.gov |
| Magnetic Resonance Imaging (MRI) | Contrast agents (e.g., Gadolinium, Iron Oxide), Hyperpolarized agents | High-resolution anatomical context, tumor localization, functional information. | nih.govnih.govmdpi.com |
| Optical Imaging | Fluorescent probes (e.g., ICG), Quantum dots | High sensitivity for in vitro/ex vivo studies, real-time tracking, cellular-level detail. | mdpi.commdpi.com |
| SPECT | Radiotracers (e.g., 99mTc, 111In) | Whole-body biodistribution, can be combined with CT for anatomical reference. | nih.govnih.gov |
Exploration of this compound's Activity Beyond Primary Topoisomerase I Inhibition
The primary mechanism of this compound is the targeted delivery of camptothecin, a well-established topoisomerase I (TOP1) inhibitor. cancer.gov However, a significant area of future research is to explore therapeutic strategies that go beyond this primary action, particularly to overcome tumor resistance.
Targeting DNA Damage Repair Pathways: When TOP1 inhibitors like camptothecin trap the TOP1-DNA complex, they generate single-strand breaks that can become lethal double-strand breaks during DNA replication. cancer.govnih.gov Cancer cells, however, can counteract this by activating DNA repair pathways. nih.gov A promising future strategy is to combine TOP1 inhibition with the inhibition of key DNA repair enzymes. For instance, inhibiting Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme that helps resolve stalled TOP1 complexes, or PARP, another critical enzyme in single-strand break repair, could act synergistically with camptothecin to enhance cell killing. nih.gov While this has been explored for other camptothecins like irinotecan, it represents a rational future direction for this compound-based therapies. nih.gov
Multi-Drug Conjugates: The polymer backbone of this compound offers the potential to conjugate more than one type of therapeutic agent. Future iterations could involve creating combination conjugates that carry both a TOP1 inhibitor and an inhibitor of a resistance pathway (like a PARP inhibitor) on the same macromolecule. vicentresearchlab.com This would ensure that both drugs are delivered to the same cell in a controlled ratio. vicentresearchlab.com
Modulation of the Tumor Microenvironment: While not a direct cytotoxic mechanism, the polymer itself or other conjugated moieties could be designed to modulate the tumor microenvironment. For example, some polymer conjugates have been shown to have anti-angiogenic effects, cutting off the tumor's blood supply. syndevrx.com
Currently, this compound's activity is defined by its camptothecin payload. However, exploring these synergistic and multi-targeted approaches is a key avenue for developing next-generation polymeric prodrugs with enhanced efficacy.
Methodological Advancements in Preclinical Assessment of Polymeric Prodrugs
The translation of promising drug candidates from the laboratory to the clinic is notoriously difficult, with a high failure rate often attributed to poor prediction of human efficacy and toxicity from traditional preclinical models. acs.org For complex systems like polymeric prodrugs, advanced assessment methodologies are crucial.
Advanced In Vitro Models: There is a significant shift away from simple 2D cell cultures towards more physiologically relevant 3D models. These include tumor spheroids and patient-derived organoids, which better recapitulate the complex cell-cell and cell-matrix interactions of a real tumor. vicentresearchlab.com These models can be used to assess nanomedicine penetration, drug release, and cytotoxicity in a more realistic setting and can help identify biomarkers that predict patient response. vicentresearchlab.com
In Silico and Computational Modeling: Computational techniques are becoming indispensable in preclinical assessment. Physiologically based pharmacokinetic (PBPK) models, for example, can simulate the absorption, distribution, metabolism, and excretion (ADME) of a polymeric prodrug in the body, helping to predict human pharmacokinetics from preclinical data. acs.org Machine learning and artificial intelligence tools can analyze large datasets from PDC libraries to identify the key design principles that lead to optimal performance. vicentresearchlab.comacs.org
Human-Relevant New Approach Methodologies (NAMs): The broader trend is towards a suite of NAMs that reduce reliance on animal testing while improving clinical translation. acs.org This includes microfluidic "organ-on-a-chip" systems that can model human organ function and toxicity, providing more accurate data earlier in the development process.
These methodological advancements are essential for de-risking the development of polymeric prodrugs like this compound, enabling a more rational design process and increasing the likelihood of clinical success. nih.govacs.org
Table 3: Comparison of Preclinical Assessment Methodologies
| Methodology | Description | Advantages for Polymeric Prodrugs | Reference(s) |
|---|---|---|---|
| Traditional In Vivo Models | Use of animal models (e.g., mice) with tumor xenografts. | Provides systemic information on pharmacokinetics and efficacy. | acs.org |
| Advanced In Vitro Models | 3D cell cultures, tumor spheroids, patient-derived organoids. | Better mimics tumor architecture, heterogeneity, and microenvironment; allows for patient-specific response testing. | vicentresearchlab.com |
| In Silico Modeling | PBPK models, machine learning, AI-based analysis. | Predictive power for human pharmacokinetics, can screen large virtual libraries, identifies key design parameters. | vicentresearchlab.comacs.org |
| Organ-on-a-Chip | Microfluidic devices lined with human cells to simulate organ function. | Provides human-relevant data on efficacy and toxicity for specific organs. | acs.org |
Role of this compound Research in Understanding Broader Drug Delivery Challenges for Macromolecular Therapies
The development and study of this compound contribute significantly to the broader field of macromolecular therapeutics. The challenges faced and lessons learned from PDCs are often applicable to other large-molecule drugs like antibodies, therapeutic proteins, and nucleic acids. cancergrandchallenges.orgnih.gov
Overcoming Pharmacokinetic Hurdles: Small-molecule drugs often suffer from low solubility and rapid clearance. sigmaaldrich.com Macromolecular systems like this compound directly address this by creating a large, water-soluble entity that can circulate for longer periods, increasing the probability of reaching the tumor. nih.govnih.gov Research on this compound's pharmacokinetics provides valuable data on how polymer size, charge, and architecture affect circulation half-life and clearance, informing the design of other macromolecular drugs. nih.gov
Navigating Biological Barriers: A fundamental challenge for all macromolecular therapies is crossing multiple biological barriers to reach their target. cancergrandchallenges.orgnih.gov Research on PDCs like this compound provides insights into the passive accumulation in tumors via the EPR effect, a cornerstone of nanomedicine delivery. researchgate.net It also highlights the limitations and heterogeneity of this effect, driving research into active targeting strategies (e.g., attaching ligands that bind to tumor-specific receptors) that can be applied to other macromolecular systems. researchgate.netnih.gov
Controlling Drug Release: The principle of conjugating a payload to a carrier via a cleavable linker is a central paradigm in drug delivery. researchgate.netamazon.com The extensive research into different linker chemistries (pH, enzyme, or redox-sensitive) for PDCs provides a powerful toolbox that can be adapted for other therapeutic platforms, such as antibody-drug conjugates (ADCs), to ensure the payload is released at the desired site of action. researchgate.net
In essence, this compound serves as an important case study in the rational design of macromolecular therapies. Each stage of its development—from polymer selection and linker design to preclinical assessment—provides critical knowledge that helps address the complex, multifaceted challenges of delivering large therapeutic molecules effectively and safely. nih.govresearchgate.net
Q & A
Q. How should researchers address potential conflicts of interest in studies involving this compound?
- Methodological Answer: Disclose all funding sources and affiliations in the manuscript’s conflict of interest section . Use double-blind peer review where feasible and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Follow journal-specific guidelines for transparent reporting (e.g., ARRIVE for animal studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
